molecular formula C10H19ClN2O B14003139 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea CAS No. 13908-14-0

1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea

Cat. No.: B14003139
CAS No.: 13908-14-0
M. Wt: 218.72 g/mol
InChI Key: ZEXAHTHOEXBQHM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea is a chemical compound with a unique structure that includes a chloroethyl group and a methylcyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea typically involves the reaction of 2-chloroethylamine with 3-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroethylamine+3-methylcyclohexyl isocyanateThis compound\text{2-chloroethylamine} + \text{3-methylcyclohexyl isocyanate} \rightarrow \text{this compound} 2-chloroethylamine+3-methylcyclohexyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of ethyl derivatives.

    Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methylcyclohexyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexylurea: Similar structure but lacks the methyl group on the cyclohexyl ring.

    1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: Similar structure with the methyl group in a different position on the cyclohexyl ring.

Uniqueness: 1-(2-Chloroethyl)-3-(3-methylcyclohexyl)urea is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

13908-14-0

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-methylcyclohexyl)urea

InChI

InChI=1S/C10H19ClN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h8-9H,2-7H2,1H3,(H2,12,13,14)

InChI Key

ZEXAHTHOEXBQHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC(=O)NCCCl

Origin of Product

United States

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